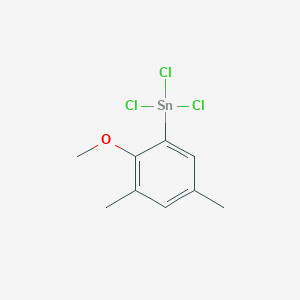
copper(1+);1,3,5-triphenylbenzene-6-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);1,3,5-triphenylbenzene-6-ide is a chemical compound with the molecular formula C24H17Cu. It is known for its unique structure, where a copper ion is coordinated with a 1,3,5-triphenylbenzene ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1,3,5-triphenylbenzene-6-ide typically involves the reaction of copper salts with 1,3,5-triphenylbenzene under specific conditions. One common method is to react copper(I) chloride with 1,3,5-triphenylbenzene in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);1,3,5-triphenylbenzene-6-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of copper.
Reduction: It can be reduced back to copper(0) or other lower oxidation states.
Substitution: Ligand exchange reactions where the 1,3,5-triphenylbenzene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce metallic copper .
Aplicaciones Científicas De Investigación
Copper(1+);1,3,5-triphenylbenzene-6-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerizations.
Biology: The compound’s potential as an antimicrobial agent is being explored.
Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as conductive polymers and photoluminescent materials
Mecanismo De Acción
The mechanism by which copper(1+);1,3,5-triphenylbenzene-6-ide exerts its effects involves the interaction of the copper ion with various molecular targets. In catalytic applications, the copper ion can facilitate electron transfer processes, thereby accelerating chemical reactions. In biological systems, the copper ion can interact with cellular components, potentially disrupting microbial cell walls or interfering with metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenylbenzene: A structurally similar compound without the copper ion, used in photoluminescent applications.
Triferrocenyl-substituted 1,3,5-triphenylbenzene: A compound where ferrocenyl groups are attached to the 1,3,5-triphenylbenzene core, known for its light-emitting properties.
Uniqueness
Copper(1+);1,3,5-triphenylbenzene-6-ide is unique due to the presence of the copper ion, which imparts distinct catalytic and electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and catalytic activity .
Propiedades
Número CAS |
113088-35-0 |
|---|---|
Fórmula molecular |
C24H17Cu |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
copper(1+);1,3,5-triphenylbenzene-6-ide |
InChI |
InChI=1S/C24H17.Cu/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;/h1-17H;/q-1;+1 |
Clave InChI |
SSOAGQCNQNVCDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=[C-]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)



![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)


![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)



